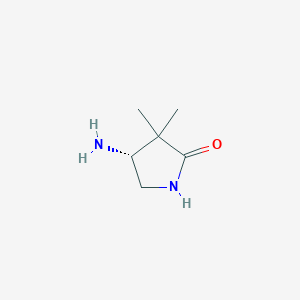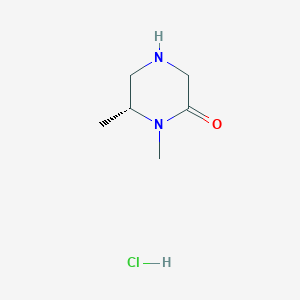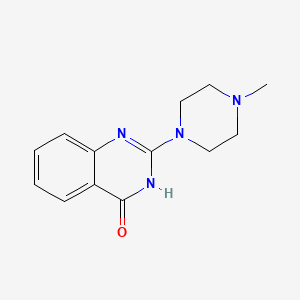
4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-
Descripción general
Descripción
“4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-” is a compound with the molecular formula C9H14N4O . It is also known by other synonyms such as “2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone” and "2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one" .
Molecular Structure Analysis
The compound has a molecular weight of 194.23 g/mol . The InChI string representation of its structure is "InChI=1S/C9H14N4O/c1-12-4-6-13(7-5-12)9-10-3-2-8(14)11-9/h2-3H,4-7H2,1H3,(H,10,11,14)" . This indicates the connectivity and hydrogen placement in the molecule.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.23 g/mol . It has a computed XLogP3-AA value of -0.9, indicating its relative lipophilicity . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The topological polar surface area is 47.9 Ų .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in the regulation of cellular processes including cell division, migration, and survival.
Mode of Action
The compound interacts with its target by inhibiting the activity of the Src kinase . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates.
Biochemical Pathways
The inhibition of Src kinase affects multiple biochemical pathways. These include pathways involved in cell division and survival. The disruption of these pathways can lead to the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
These properties play a crucial role in determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis . This can lead to the inhibition of tumor growth in cancerous cells.
Action Environment
The action of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- in lab experiments is its broad range of biological activities. It can be used in various assays to study its effects on different cellular pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)-. One of the areas of interest is its potential use in the treatment of neurological disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models of these diseases. Additionally, more research is needed to explore its potential as a therapeutic agent for other diseases such as viral infections and bacterial infections.
Conclusion:
In conclusion, 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- is a promising compound with a wide range of potential therapeutic applications. Its biological activities have been extensively studied, and it has shown promising results in various assays. However, further research is needed to fully understand its mechanism of action and to determine its efficacy in various disease models.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. In addition, it has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-17-6-8-18(9-7-17)10-13-15-12-5-3-2-4-11(12)14(19)16-13/h2-5H,6-10H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXPXFQAOMQIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172551 | |
| Record name | 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19062-52-3 | |
| Record name | 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019062523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 2-((4-methyl-1-piperazinyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B3060095.png)
![(4r)-4-Amino-3,3-dimethyl-1-[(1r)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B3060096.png)


![tert-Butyl 6-bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B3060101.png)
![2-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3060102.png)
![3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3060103.png)
![3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3060106.png)
![4-[3-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3060107.png)
![Methyl 3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3060108.png)

